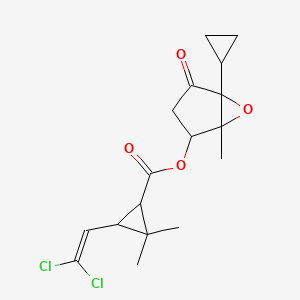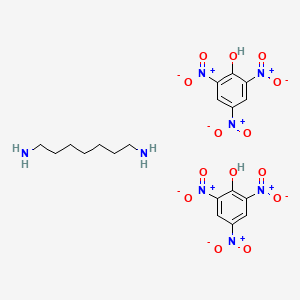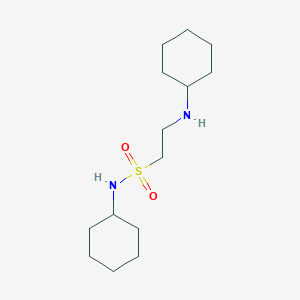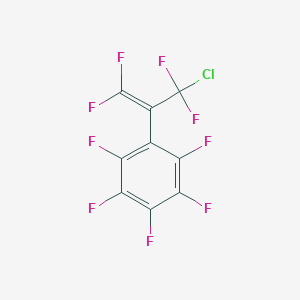
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene typically involves the introduction of fluorine atoms into an aromatic ring and the formation of a chloro-tetrafluoropropenyl group. Common methods include:
Electrophilic Aromatic Substitution: Introducing fluorine atoms into the benzene ring using reagents like fluorine gas or other fluorinating agents.
Nucleophilic Substitution: Replacing hydrogen atoms with fluorine atoms using nucleophilic fluorinating agents.
Addition Reactions: Forming the chloro-tetrafluoropropenyl group through addition reactions involving chlorinated and fluorinated precursors.
Industrial Production Methods
Industrial production may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. Safety measures and environmental controls are crucial in these processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: Replacing the chlorine atom or fluorine atoms with other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound, although fluorinated compounds are generally resistant to oxidation.
Addition Reactions: Adding other chemical groups to the double bond in the propenyl group.
Common Reagents and Conditions
Fluorinating Agents: Such as fluorine gas, hydrogen fluoride, or other specialized reagents.
Catalysts: Metal catalysts like palladium or nickel may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions may yield various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in pharmaceuticals for their stability and bioavailability.
Industry: Employed in the production of specialty materials, coatings, and polymers due to their unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene depends on its specific application. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentafluorobenzene: A simpler fluorinated benzene derivative.
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)benzene: Lacking the additional fluorine atoms on the benzene ring.
2,3,4,5,6-Pentafluorotoluene: Another fluorinated aromatic compound with different substituents.
Uniqueness
1-(3-Chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of a highly fluorinated benzene ring and a chloro-tetrafluoropropenyl group, which imparts specific chemical properties and reactivity.
Propiedades
Número CAS |
79542-19-1 |
|---|---|
Fórmula molecular |
C9ClF9 |
Peso molecular |
314.53 g/mol |
Nombre IUPAC |
1-(3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C9ClF9/c10-9(18,19)2(8(16)17)1-3(11)5(13)7(15)6(14)4(1)12 |
Clave InChI |
ARVISINOJOWJIJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




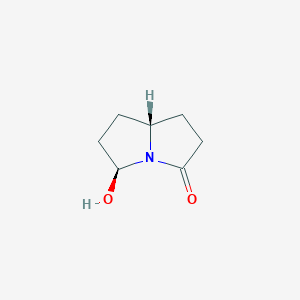
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)

![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)
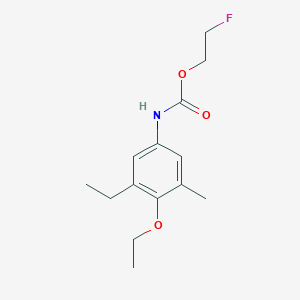
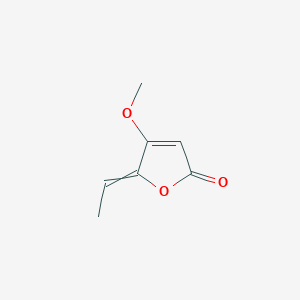
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
